Cas no 2090692-34-3 (2,6-dichloro-7-fluoroquinolin-4-amine)
2,6-dichloro-7-fluoroquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinamine, 2,6-dichloro-7-fluoro-
- 2,6-dichloro-7-fluoroquinolin-4-amine
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- MDL: MFCD30668398
- Inchi: 1S/C9H5Cl2FN2/c10-5-1-4-7(13)3-9(11)14-8(4)2-6(5)12/h1-3H,(H2,13,14)
- InChI Key: OHUUKZUUUGMKTH-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Cl)=C(F)C=2)C(N)=CC=1Cl
2,6-dichloro-7-fluoroquinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311276-1.0g |
2,6-dichloro-7-fluoroquinolin-4-amine |
2090692-34-3 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-311276-1g |
2,6-dichloro-7-fluoroquinolin-4-amine |
2090692-34-3 | 1g |
$0.0 | 2023-09-05 |
2,6-dichloro-7-fluoroquinolin-4-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2,6-dichloro-7-fluoroquinolin-4-amine
Introduction to 2,6-dichloro-7-fluoroquinolin-4-amine (CAS No. 2090692-34-3) in Modern Chemical and Pharmaceutical Research
2,6-dichloro-7-fluoroquinolin-4-amine, identified by the chemical abstracts service number 2090692-34-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a heterocyclic aromatic compound known for its broad spectrum of biological activities. The structural features of 2,6-dichloro-7-fluoroquinolin-4-amine, particularly the presence of chlorine and fluorine substituents, contribute to its unique pharmacological properties, making it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer activities. Among these derivatives, fluoroquinolines have been extensively studied due to their enhanced bioavailability and improved pharmacokinetic profiles. The introduction of fluorine atoms into the quinoline ring not only modulates electronic properties but also influences metabolic stability and binding affinity to biological targets.
In recent years, 2,6-dichloro-7-fluoroquinolin-4-amine has been explored as a potential lead compound in the development of novel therapeutic agents. Its structural motif is particularly relevant in the context of targeting bacterial infections caused by resistant strains. The chlorine substituents at the 2- and 6-positions enhance electrophilicity, facilitating interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication. Meanwhile, the fluorine atom at the 7-position contributes to metabolic stability by resisting nucleophilic attack.
One of the most compelling aspects of 2,6-dichloro-7-fluoroquinolin-4-amine is its versatility as a chemical probe in medicinal chemistry. Researchers have leveraged this compound to develop libraries of derivatives with tailored biological activities. For instance, modifications at the 4-amino position have led to compounds with enhanced selectivity against specific bacterial pathogens while minimizing toxicity to host cells. Such structural optimizations are essential in addressing the growing challenge of antibiotic resistance.
The synthesis of 2,6-dichloro-7-fluoroquinolin-4-amine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include chlorination and fluorination reactions on a quinoline precursor, followed by functional group interconversions to introduce the amine moiety at the 4-position. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and commercial purposes.
From a computational chemistry perspective, 2,6-dichloro-7-fluoroquinolin-4-amine has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided insights into how structural modifications can fine-tune binding affinity and selectivity. For example, computational analysis has revealed that the chlorine atoms play a crucial role in stabilizing hydrogen bonds with amino acid residues in bacterial enzymes, whereas the fluorine atom enhances hydrophobic interactions within the binding pocket.
In clinical research, 2,6-dichloro-7-fluoroquinolin-4-amine has been evaluated in preclinical models for its efficacy against Gram-negative bacteria. Preliminary results suggest that it exhibits potent activity against strains resistant to conventional fluoroquinolones due to its unique structural features. This finding underscores the importance of exploring novel derivatives as alternatives to existing antibiotics.
The development of 2,6-dichloro-7-fluoroquinolin-4-amine also aligns with broader trends in drug discovery toward sustainable and green chemistry principles. Recent studies have demonstrated that fluorinated quinolines can be synthesized using environmentally benign reagents and catalysts. Such innovations not only reduce waste but also improve energy efficiency during production processes.
Looking ahead, the future prospects of 2,6-dichloro-7-fluoroquinolin-4-amine are promising as it continues to serve as a foundation for developing next-generation antibiotics and therapeutic agents. Ongoing research aims to expand its applications beyond infectious diseases by exploring its potential in treating inflammatory conditions and even certain types of cancer. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of novel derivatives with enhanced therapeutic profiles.
In conclusion,2,6-dichloro-7-fluoroquinolin-4-aminedemonstrates significant potential as a lead compound in pharmaceutical research due to its unique structural features and versatile biological activities. Its role in combating antibiotic resistance highlights its importance in modern medicine while also showcasing advancements in synthetic chemistry and computational biology that are shaping the future of drug development.
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